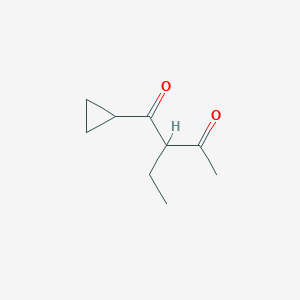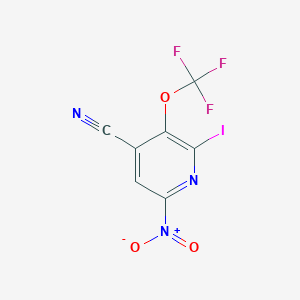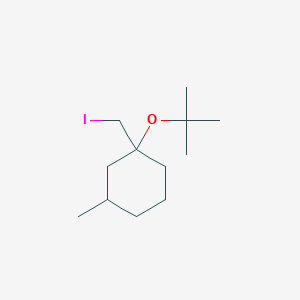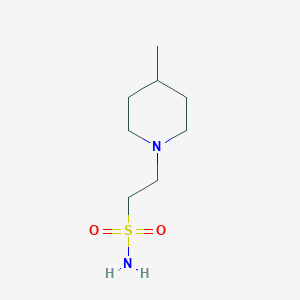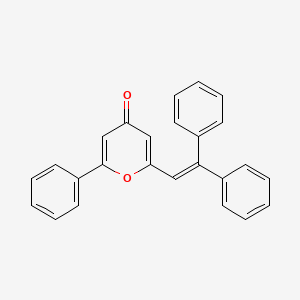
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyran ring fused with phenyl and diphenylvinyl groups, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylvinyl bromide with 6-phenyl-4H-pyran-4-one under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(2,2-diphenylvinyl)-9,9’-spirobifluorene: Known for its use in electroluminescent applications.
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl: Another compound with similar structural motifs used in organic light-emitting diodes (OLEDs).
Uniqueness
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one stands out due to its unique combination of a pyran ring with phenyl and diphenylvinyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C25H18O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-23(27-25(17-22)21-14-8-3-9-15-21)18-24(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-18H |
InChI Key |
GSELMAIGVBUDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


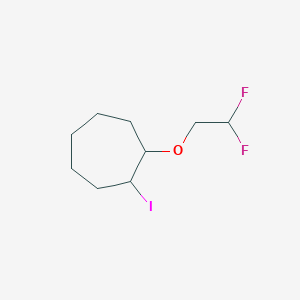
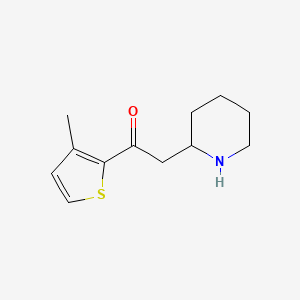


![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
